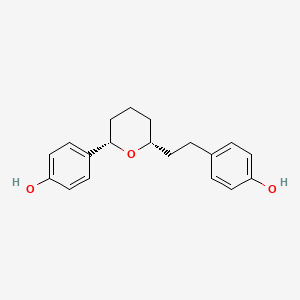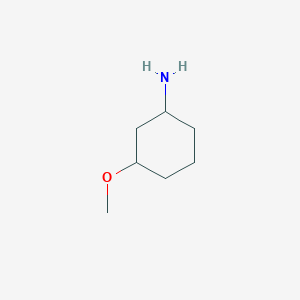
3-Methoxycyclohexan-1-amine
Übersicht
Beschreibung
3-Methoxycyclohexan-1-amine is a chemical compound with the molecular formula C7H15NO . It is a derivative of ammonia in which one hydrogen atom is replaced by a hydrocarbon group . The compound is a white solid .
Synthesis Analysis
The synthesis of 3-Methoxycyclohexan-1-amine involves the use of triethylamine in tetrahydrofuran . In one example, 1-amino-3-methoxycyclohexane and triethylamine are dissolved in tetrahydrofuran, and butyl chloroformate is added. The mixture is stirred for a day, the solid is filtered off, the solvent is distilled off, the residue is taken up in methylene chloride, and the mixture is filtered over silica gel .Molecular Structure Analysis
The molecular structure of 3-Methoxycyclohexan-1-amine consists of a cyclohexane ring with a methoxy group (OCH3) and an amine group (NH2) attached . The compound has a molecular weight of 129.200 Da .Physical And Chemical Properties Analysis
3-Methoxycyclohexan-1-amine has a density of 0.9±0.1 g/cm3, a boiling point of 174.5±33.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Molecules
3-Methoxycyclohexan-1-amine: is a valuable building block in organic synthesis. Its reactivity allows chemists to construct complex molecules, including pharmaceuticals, agrochemicals, and natural products. Through various functionalization reactions and transformations, this compound can be used to create intricate molecular architectures that are essential in drug development and other chemical industries .
Medicinal Chemistry
In medicinal chemistry, 3-Methoxycyclohexan-1-amine serves as a precursor for the synthesis of bioactive molecules. It’s particularly useful in the development of novel therapeutics, such as receptor ligands, enzyme inhibitors, and anticancer agents. The compound’s amine group is a key functional moiety in many drugs, contributing to their binding affinity and biological activity .
Materials Science
This compound finds extensive application in materials science due to its unique electronic, optical, and mechanical properties. It contributes to the design and fabrication of polymers, catalysts, sensors, and functional materials. These applications are crucial for advancements in organic electronics, photovoltaics, and biomaterials .
Catalysis
Amines like 3-Methoxycyclohexan-1-amine are known for their coordination ability, which makes them suitable as ligands in catalytic systems. They can enhance the efficiency of catalytic transformations, which are fundamental in the production of fine chemicals and pharmaceuticals. The compound’s role in catalysis is also significant for sustainable technologies .
Anticancer Research
Recent studies have explored the anticancer activity of methoxycyclohexyl derivatives. 3-Methoxycyclohexan-1-amine can be modified to create novel compounds with potential anticancer properties. These compounds are evaluated for their ability to inhibit cancer cell growth and could lead to new treatments for various types of cancer .
Environmental Remediation
The compound’s properties are being investigated for use in environmental remediation. As an amine, it can potentially be utilized for carbon capture, helping to reduce greenhouse gas emissions. Additionally, its derivatives may be applied in the synthesis of green chemicals, contributing to a more sustainable future .
Safety and Hazards
Wirkmechanismus
Target of Action
Amines, in general, have been known to act as neurotransmitters and psychoactive drugs , suggesting that 3-Methoxycyclohexan-1-amine may interact with neurotransmitter receptors in the brain.
Mode of Action
Amines can act as either agonists or antagonists, affecting the activity of particular neurotransmitters . They might promote the synthesis of neurotransmitters, reduce their reuptake from synapses, or mimic their action by binding to receptors .
Biochemical Pathways
Given that amines can act as neurotransmitters , it is plausible that this compound could influence pathways related to neurotransmission
Result of Action
Amines can affect brain chemistry, which in turn may cause changes in a person’s mood, thinking, perception, and/or behavior .
Eigenschaften
IUPAC Name |
3-methoxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGZGROVQGEGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxycyclohexan-1-amine | |
CAS RN |
4342-44-3 | |
| Record name | 3-methoxycyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

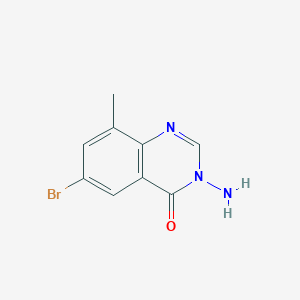
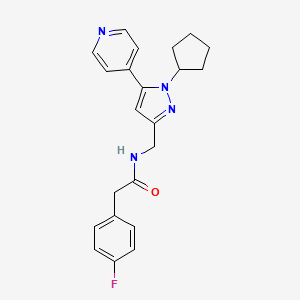
![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)
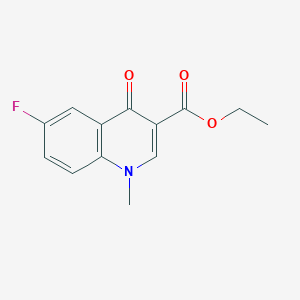
![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)
![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)
![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)
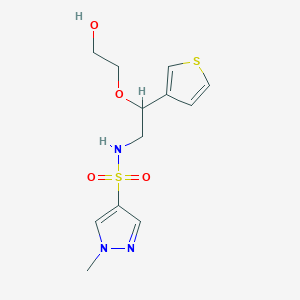
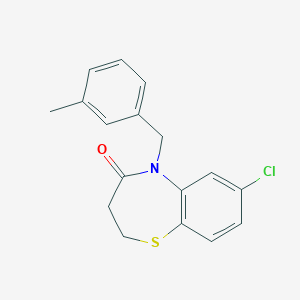
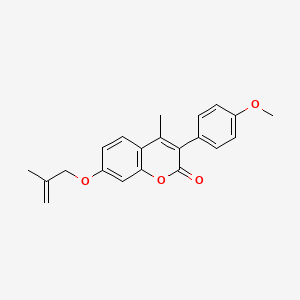
![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)
![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)
![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)
